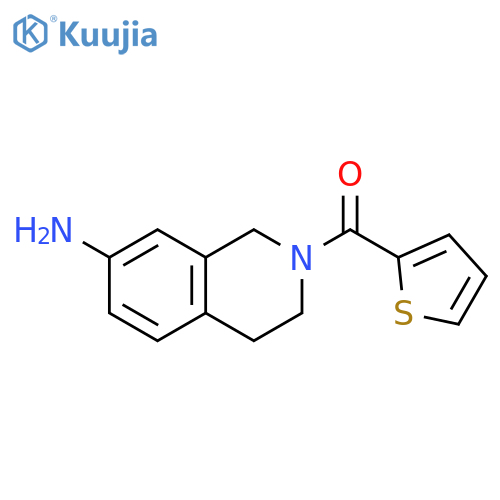Cas no 1017675-00-1 (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine)

1017675-00-1 structure
商品名:2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
CAS番号:1017675-00-1
MF:C14H14N2OS
メガワット:258.338761806488
MDL:MFCD10016679
CID:4559245
PubChem ID:28707218
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
- 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
-
- MDL: MFCD10016679
- インチ: 1S/C14H14N2OS/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2
- InChIKey: BVQLTJAIEVETGK-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2=C(C1)C=C(N)C=C2)(C1SC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 258.082684g/mol
- どういたいしつりょう: 258.082684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- ぶんしりょう: 258.34g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-238736-10.0g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Chemenu | CM554385-1g |
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 97% | 1g |
$812 | 2023-02-03 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB2189-0319-250mg |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95%+ | 250mg |
¥2067.00 | 2023-09-15 | |
| TRC | T167916-1g |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 1g |
$ 525.00 | 2022-06-03 | ||
| Life Chemicals | F2189-0319-2.5g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 2.5g |
$1298.0 | 2023-09-06 | |
| Chemenu | CM554385-250mg |
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 97% | 250mg |
$309 | 2023-02-03 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB2189-0319-500mg |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95%+ | 500mg |
¥3049.00 | 2023-09-15 | |
| Life Chemicals | F2189-0319-5g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 5g |
$1947.0 | 2023-09-06 | |
| Enamine | EN300-238736-0.25g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-238736-1.0g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 1.0g |
$699.0 | 2024-06-19 |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1017675-00-1 (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine) 関連製品
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
